molecular formula C19H16FNO5 B2971297 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate CAS No. 953221-69-7

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate

Cat. No.: B2971297
CAS No.: 953221-69-7
M. Wt: 357.337
InChI Key: QKQXFOSCYZBDGP-UHFFFAOYSA-N
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Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the oxazole derivative with 2,4-dimethoxybenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl benzoate
  • [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
  • [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-23-15-7-8-16(18(10-15)24-2)19(22)25-11-14-9-17(26-21-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQXFOSCYZBDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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